molecular formula C11H14BrN3O B11055711 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one

5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B11055711
M. Wt: 284.15 g/mol
InChI Key: MHJVUKAGNQYAJC-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and diethyl malonate.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzimidazole ring. This can be achieved through a condensation reaction between 4-bromoaniline and diethyl malonate in the presence of a strong acid like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This particular compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Benzimidazole derivatives are used in the treatment of various diseases, including infections and cancer. This compound’s unique structure may offer new avenues for therapeutic intervention.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This compound may interact with similar targets, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-chloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure with a chlorine atom instead of bromine.

    5-Amino-6-fluoro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure with a fluorine atom instead of bromine.

    5-Amino-6-iodo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 6-position in 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one imparts unique reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

5-amino-6-bromo-1,3-diethylbenzimidazol-2-one

InChI

InChI=1S/C11H14BrN3O/c1-3-14-9-5-7(12)8(13)6-10(9)15(4-2)11(14)16/h5-6H,3-4,13H2,1-2H3

InChI Key

MHJVUKAGNQYAJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)N)Br)N(C1=O)CC

Origin of Product

United States

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